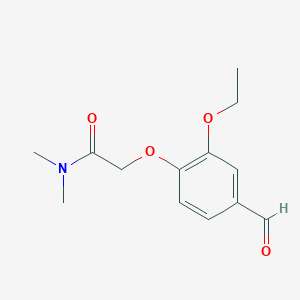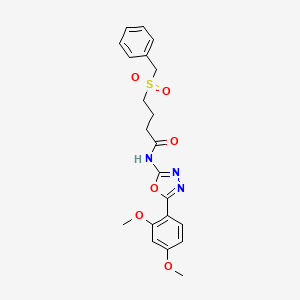
2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide, commonly known as EFAD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EFAD is a white crystalline powder that is soluble in organic solvents.
作用機序
The mechanism of action of EFAD is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. EFAD has been found to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
EFAD has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, EFAD has been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
EFAD has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, EFAD has some limitations as well. It is not water-soluble, which limits its use in aqueous systems. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on EFAD. One area of interest is the development of new EFAD derivatives with improved properties. Another area of interest is the study of EFAD's effects on different cell types and in different disease models. Additionally, the development of new methods for the synthesis of EFAD could lead to more efficient and cost-effective production. Overall, EFAD has the potential to be a valuable research tool in various fields and warrants further investigation.
合成法
EFAD can be synthesized through a multistep process involving the reaction of 2-ethoxy-4-formylphenol with N,N-dimethylacetamide in the presence of a catalyst. The process is carried out under controlled conditions to obtain a high yield of pure EFAD.
科学的研究の応用
EFAD has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, EFAD has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agrochemicals, EFAD has been found to have herbicidal and insecticidal properties. In materials science, EFAD has been studied for its potential use in the development of new materials such as polymers and liquid crystals.
特性
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-4-17-12-7-10(8-15)5-6-11(12)18-9-13(16)14(2)3/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCVGEXOSHQRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2835795.png)
![2-Chloro-1-[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B2835797.png)





![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide](/img/structure/B2835807.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2835809.png)
![2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide](/img/structure/B2835810.png)


